Divergent REM Sleep Modulation: Butoctamide vs. Nitrazepam in Normal Human Polysomnography
In a direct head-to-head polysomnographic study in 12 healthy male subjects, butoctamide hydrogen succinate (BAHS) (600 mg) significantly increased REM sleep and decreased stage 2 sleep, whereas nitrazepam (5 mg) significantly decreased REM sleep and increased stage 2 sleep [1]. The quantified differences underscore a diametrically opposed effect on REM sleep, a critical determinant of sleep quality and cognitive restoration.
| Evidence Dimension | Change in REM Sleep Percentage |
|---|---|
| Target Compound Data | Significant increase in REM sleep |
| Comparator Or Baseline | Nitrazepam 5 mg: Significant decrease in REM sleep |
| Quantified Difference | Opposite directional effects (increase vs. decrease) |
| Conditions | Polysomnography in 12 healthy males (21 years mean age), 600 mg BAHS vs. 5 mg nitrazepam, 8-night protocol, oral administration at 22:30 hr, recording from 23:00 to 8:00 hr |
Why This Matters
This provides unequivocal polygraphic evidence that butoctamide is not interchangeable with benzodiazepine hypnotics, directly informing procurement decisions where REM sleep preservation is a therapeutic goal.
- [1] Mizuki, Y., Suetsugi, M., Hotta, H., Ushijima, I., & Yamada, M. (1995). Stimulatory effect of butoctamide hydrogen succinate on REM sleep in normal humans. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 19(3), 385–401. https://doi.org/10.1016/0278-5846(95)00020-V View Source
